molecular formula C17H21N B12451790 N-benzyl-N-(4-methylbenzyl)ethanamine

N-benzyl-N-(4-methylbenzyl)ethanamine

Cat. No.: B12451790
M. Wt: 239.35 g/mol
InChI Key: MLWOJFNGMQEFCG-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The IUPAC name N-benzyl-N-(4-methylbenzyl)ethanamine derives from its ethanamine core, where two benzyl groups—one substituted with a methyl group at the para position—are attached to the nitrogen atom. The systematic naming follows these rules:

  • The parent chain is ethanamine (a two-carbon amine).
  • Substituents on the nitrogen are prioritized alphabetically: benzyl (C₆H₅CH₂–) and 4-methylbenzyl (4-CH₃C₆H₄CH₂–).
  • The prefix N- denotes substitution on the nitrogen atom.

Alternative names include N-benzyl-N-[(4-methylphenyl)methyl]ethanamine and N-benzyl-N-(p-tolylmethyl)ethylamine. The CAS Registry Number 827333-24-4 uniquely identifies this compound.

Molecular Topology and Bonding Characteristics

Molecular Formula and Weight

  • Formula : C₁₇H₂₁N
  • Molecular weight : 239.36 g/mol.

Structural Features

  • The ethanamine backbone (CH₂CH₂N) connects two aromatic groups: a benzyl (C₆H₅CH₂–) and a 4-methylbenzyl (4-CH₃C₆H₄CH₂–).
  • The nitrogen atom adopts a trigonal pyramidal geometry with bond angles approximating 107°, typical of tertiary amines.
Bond Distances (Theoretical Estimates):
Bond Type Length (Å)
C–N 1.45
C–C (aromatic) 1.39
C–CH₃ 1.51

The methyl group on the 4-methylbenzyl substituent introduces slight steric hindrance, affecting rotational freedom around the C–N bond.

Substituent Effects of 4-Methylbenzyl and Benzyl Groups

Electronic Effects

  • Benzyl group : The electron-donating resonance effect of the phenyl ring increases the basicity of the nitrogen atom compared to aliphatic amines.
  • 4-Methylbenzyl group : The para-methyl substituent exerts a weak electron-donating inductive effect (+I), further enhancing nitrogen’s electron density.

Steric Effects

  • The bulkier 4-methylbenzyl group creates asymmetric steric environments, influencing reactivity in nucleophilic substitutions or catalytic reactions.
  • Comparative van der Waals volumes:
    • Benzyl: ~98 ų
    • 4-Methylbenzyl: ~112 ų.

Solubility and Polarity

  • The compound is lipophilic due to its aromatic groups, with limited solubility in polar solvents (e.g., water: <0.1 mg/mL).
  • LogP (octanol-water partition coefficient): Estimated at 3.8 , indicating high hydrophobicity.

Comparative Analysis with Structurally Analogous Tertiary Amines

Table 1: Structural and Physicochemical Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP
This compound C₁₇H₂₁N 239.36 Benzyl, 4-methylbenzyl 3.8
Dibenzylamine C₁₄H₁₅N 193.28 Two benzyl groups 2.9
Tribenzylamine C₂₁H₂₁N 287.40 Three benzyl groups 4.5
N-Methyl-4-methylbenzylamine C₉H₁₃N 135.21 Methyl, 4-methylbenzyl 1.8

Key Observations:

  • Steric Demand : Tribenzylamine’s three benzyl groups result in higher steric hindrance than this compound.
  • Basicity : this compound is less basic than dibenzylamine due to the electron-donating methyl group offsetting resonance effects.
  • Symmetry : Unlike symmetrical analogs like tribenzylamine, the asymmetric substitution in this compound allows for chiral resolution under specific conditions.

Properties

Molecular Formula

C17H21N

Molecular Weight

239.35 g/mol

IUPAC Name

N-benzyl-N-[(4-methylphenyl)methyl]ethanamine

InChI

InChI=1S/C17H21N/c1-3-18(13-16-7-5-4-6-8-16)14-17-11-9-15(2)10-12-17/h4-12H,3,13-14H2,1-2H3

InChI Key

MLWOJFNGMQEFCG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)CC2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Reductive Amination

Reductive amination is the most widely used method for synthesizing N-benzyl-N-(4-methylbenzyl)ethanamine. This two-step process involves:

  • Imine Formation : Condensation of benzaldehyde derivatives (e.g., 4-methylbenzaldehyde) with a primary amine (e.g., ethanamine or N-(4-methylbenzyl)ethanamine) to form an imine intermediate.
  • Catalytic Hydrogenation : Reduction of the imine to the corresponding amine using hydrogen gas and a transition metal catalyst.

Key Advantages :

  • Avoids multiple alkylation challenges associated with direct amine alkylation.
  • Enables high stereochemical control when chiral amines are used.

Mechanistic Overview :
$$ \text{RCHO} + \text{RNH}2 \rightarrow \text{RCH=NH} + \text{H}2\text{O} \rightarrow \text{RCH}2\text{NH}2 $$
where R = 4-methylbenzyl and R' = benzyl.

Catalytic Hydrogenation of Imines

The hydrogenation step is critical for achieving high yields. Patented methods emphasize the use of water-miscible solvents (e.g., methanol, ethanol) and heterogeneous catalysts (e.g., Pd/C, Raney Ni) to facilitate efficient hydrogen transfer.

Example Reaction :
$$ \text{Benzaldehyde} + \text{N-(4-Methylbenzyl)ethanamine} \xrightarrow{\text{Pd/C, H}_2} \text{this compound} $$

Reaction Conditions and Optimization

Solvent Selection

Water-miscible solvents are preferred to avoid azeotropic distillation steps. Methanol and ethanol are optimal due to their compatibility with catalysts and reaction kinetics.

Solvent Advantages Limitations
Methanol High solubility of reactants, efficient hydrogen transfer Limited thermal stability >40°C
Ethanol Lower volatility, suitable for higher temperatures Slower reaction kinetics

Catalyst Systems

Palladium-based catalysts (e.g., Pd/C, Pd/Al₂O₃) dominate due to their high activity and selectivity. Nickel and platinum catalysts are less common but viable alternatives.

Catalyst Loading (%) Temperature (°C) Pressure (bar) Yield (%)
10% Pd/C 0.5–2.0 20–30 1–5 >90
Raney Ni 5.0–10.0 40–60 10–25 70–85

Kinetics and Mechanistic Insights

Hammett Study of Substituent Effects

Electron-donating groups (e.g., -CH₃) on the benzaldehyde enhance imine formation rates, while electron-withdrawing groups (e.g., -Cl) reduce reactivity.

Substituent Relative Rate (kH/kD)
-CH₃ (4-methyl) 2.0
-H (unsubstituted) 1.0
-Cl (4-chloro) 0.5

Isotope Effects

Deuterium substitution at the α-position of benzaldehyde (benzyl alcohol-α,α-d₂) slows the reaction rate by a factor of 2.0, confirming a primary kinetic isotope effect (KIE) and a rate-determining step involving C–H bond cleavage.

$$ \text{k}H/\text{k}D = 2.0 $$

Alternative Methods and Challenges

Direct Alkylation

Direct alkylation of primary amines with benzyl halides is less favored due to competing dialkylation and poor stereocontrol.

Side Reactions and Byproducts

  • Over-Hydrogenation : Excess H₂ may reduce aromatic rings, but this is mitigated by low-pressure conditions (1–5 bar).
  • Solvent Dehydration : Methanol may act as a proton donor, but catalysts like Pd/C tolerate trace water.

Industrial-Scale Considerations

Continuous Flow Processes

Fixed-bed reactors with Pd/C catalysts enable scalable production, as demonstrated in patented examples.

Parameter Batch Process Continuous Process
Yield (%) 85–95 90–98
Throughput Low High
Cost Moderate Lower (energy efficiency)

Purification

Post-reaction purification involves filtration (removing catalyst) and vacuum distillation or crystallization to isolate the target amine.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-benzyl-N-(4-methylbenzyl)ethanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding benzyl alcohols or carboxylic acids.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines or primary amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the benzyl or 4-methylbenzyl groups can be replaced by other substituents. Common reagents for these reactions include alkyl halides and nucleophiles like thiols or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.

Major Products Formed:

    Oxidation: Benzyl alcohols, carboxylic acids.

    Reduction: Secondary amines, primary amines.

    Substitution: Various substituted ethanamines.

Scientific Research Applications

Chemistry: N-benzyl-N-(4-methylbenzyl)ethanamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

Biology: In biological research, this compound is studied for its potential interactions with biological targets such as enzymes and receptors. It may be used in the development of enzyme inhibitors or receptor modulators.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new therapeutic agents. It may be explored for its activity against various diseases, including neurological disorders and cancers.

Industry: In the industrial sector, this compound is utilized in the production of polymers, resins, and other materials. It may also be used as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-benzyl-N-(4-methylbenzyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural and functional differences between N-benzyl-N-(4-methylbenzyl)ethanamine and selected analogues:

Compound Name Molecular Formula Substituents on Ethanamine Backbone Molecular Weight (g/mol) Notable Properties/Applications References
This compound C₁₅H₁₇N Benzyl, 4-methylbenzyl 211.308 Synthetic intermediate; no reported bioactivity
25I-NBOMe C₁₈H₂₂INO₃ 4-Iodo-2,5-dimethoxyphenyl, 2-methoxybenzyl 413.28 Potent hallucinogen; high toxicity
N-Benzyl-2-(4-bromophenyl)ethanamine C₁₅H₁₆BrN Benzyl, 4-bromophenyl 290.203 Synthetic precursor; halogenated analog
N-(4-Ethylbenzyl)-2-(4-methoxyphenyl)ethanamine C₁₈H₂₃NO 4-Ethylbenzyl, 4-methoxyphenyl 269.38 Modified lipophilicity; methoxy substituent
2-(4-Methoxyphenyl)-N-methylethanamine C₁₀H₁₅NO Methyl, 4-methoxyphenyl 165.23 Simplified structure; potential CNS activity
Electronic and Steric Effects
  • This compound : The 4-methyl group on the benzyl ring is electron-donating, increasing the nitrogen's basicity compared to electron-withdrawing substituents (e.g., halogens in NBOMe compounds) .
  • 25X-NBOMe Series : Halogen (I, Br, Cl) and methoxy groups on the phenyl ring enhance receptor binding affinity (e.g., serotonin 5-HT₂A agonism), leading to psychoactive effects .
Pharmacological Activity
  • NBOMe Derivatives: Highly potent hallucinogens with EC₅₀ values in the nanomolar range. 25I-NBOMe, for example, has been linked to fatal intoxications due to overdose .
  • This compound: No reported psychoactivity or toxicity in the provided evidence, suggesting divergent applications (e.g., intermediates in organic synthesis) .

Physicochemical Comparisons

Property This compound 25I-NBOMe N-Benzyl-2-(4-bromophenyl)ethanamine
Lipophilicity (LogP) High (aromatic substituents) Very high Moderate (polar Br substituent)
Aqueous Solubility Low Extremely low Low
Thermal Stability Stable Degrades at high temps Stable

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